molecular formula C25H18N4O4S2 B11630180 4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11630180
M. Wt: 502.6 g/mol
InChI Key: UPTUWTVSGDMIFP-HACRSSKKSA-N
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Description

4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step reactions. One common method involves the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with an aromatic aldehyde and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst . This method is known for its efficiency, short reaction time, and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green solvents and catalysts is often preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of functional groups and heterocyclic rings makes it a valuable compound for various applications.

Properties

Molecular Formula

C25H18N4O4S2

Molecular Weight

502.6 g/mol

IUPAC Name

[4-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C25H18N4O4S2/c1-32-19-13-16(9-10-18(19)33-24(31)20-8-5-11-34-20)12-17-22(26)29-25(27-23(17)30)35-21(28-29)14-15-6-3-2-4-7-15/h2-13,26H,14H2,1H3/b17-12-,26-22?

InChI Key

UPTUWTVSGDMIFP-HACRSSKKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=CS5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=CS5

Origin of Product

United States

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